Magnesium diamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

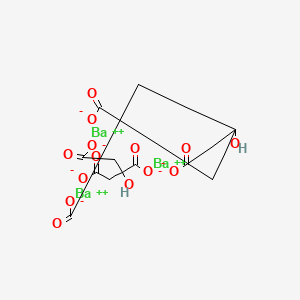

Magnesium diamide appears as a whitish to gray-colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Vapors may be toxic by inhalation. Used to make other chemicals.

Aplicaciones Científicas De Investigación

1. Role in Human Health and Disease

Magnesium (Mg(2+)) is crucial for human health, involved in over 600 enzymatic reactions including energy metabolism and protein synthesis. It plays a vital role in the brain, heart, and skeletal muscles, and its supplementation can be beneficial in treating conditions like preeclampsia, migraine, depression, coronary artery disease, and asthma. Mutations in Mg(2+) transporters have been linked to various health issues, highlighting the importance of Mg(2+) in cell viability and health management (de Baaij, Hoenderop, & Bindels, 2015).

2. Orthopedic Implant Applications

Magnesium alloys have been widely researched for orthopedic applications, offering significant advantages over traditional implants like stainless steel and titanium. They have been improved for biomedical performance through alloying, processing conditions, and surface modifications. These advancements include strategies to enhance mechanical and degradation performance, making Mg alloys a promising material for orthopedic implants (Radha & Sreekanth, 2017).

3. Magnesium Status Assessment

Evaluating Mg status is important for studying diseases associated with chronic deficiency. However, there's no simple and accurate test for total body Mg status. Serum Mg measurements and loading tests are used, but they have limitations, especially in patients with kidney and intestinal dysfunctions. More research is needed for developing reliable techniques for Mg status assessment (Arnaud, 2008).

4. Magnesium in Biomedical Applications

Magnesium-based materials, like Mg(OH)2 and MgO, have unique properties leading to a range of applications in science and practical uses. They are being used as antibacterial agents, pollutant neutralizers in water, components of membranes, and flame retardants. These materials are characterized by their antibacterial properties and fire-resistant nature, making them suitable for various innovative applications (Pilarska, Klapiszewski, & Jesionowski, 2017).

5. Magnesium Diamide in Chemical Synthesis

The synthesis of magnesium diamide complexes is crucial in chemical research. These complexes are used in various studies due to their unique chemical properties and structures. The study of their synthesis and solid-state structures provides insights into their potential applications in various chemical processes (Clegg et al., 1998).

Propiedades

Número CAS |

7803-54-5 |

|---|---|

Nombre del producto |

Magnesium diamide |

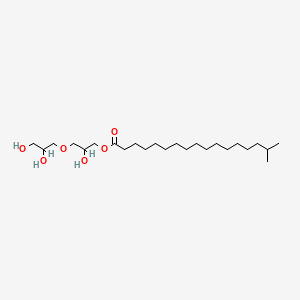

Fórmula molecular |

H4MgN2 |

Peso molecular |

56.35 g/mol |

Nombre IUPAC |

magnesium;azanide |

InChI |

InChI=1S/Mg.2H2N/h;2*1H2/q+2;2*-1 |

Clave InChI |

PKMBLJNMKINMSK-UHFFFAOYSA-N |

SMILES |

[NH2-].[NH2-].[Mg+2] |

SMILES canónico |

[NH2-].[NH2-].[Mg+2] |

Otros números CAS |

7803-54-5 |

Descripción física |

Magnesium diamide appears as a whitish to gray-colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Vapors may be toxic by inhalation. Used to make other chemicals. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1E,2E)-N-[(Pentafluorophenyl)methoxy]but-2-en-1-imine](/img/structure/B1609645.png)

![methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine](/img/structure/B1609660.png)